4-Iodo-1-methyl-pyrrolidin-2-one: A Technical Guide for Advanced Synthesis
4-Iodo-1-methyl-pyrrolidin-2-one: A Technical Guide for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-Iodo-1-methyl-pyrrolidin-2-one. As a functionalized derivative of the ubiquitous N-methyl-2-pyrrolidone (NMP) solvent, this compound presents a unique scaffold for chemical diversification, particularly in the fields of medicinal chemistry and materials science. The introduction of an iodine atom at the 4-position of the pyrrolidinone ring imparts specific reactivity, rendering it a valuable building block for the synthesis of more complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into the strategic utilization of this versatile molecule.
Introduction: The Pyrrolidin-2-one Scaffold in Modern Chemistry
The pyrrolidin-2-one moiety, a five-membered lactam, is a privileged scaffold in contemporary drug discovery and organic synthesis.[1] Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which enhances binding affinity to biological targets.[2] The parent compound, N-methyl-2-pyrrolidone (NMP), is a widely used aprotic solvent known for its high boiling point, thermal and chemical stability, and miscibility with a broad range of substances.[1][3]
The strategic functionalization of the pyrrolidin-2-one core allows for the precise tuning of a molecule's properties. The introduction of an iodine atom, as in 4-Iodo-1-methyl-pyrrolidin-2-one, is of particular interest. The carbon-iodine bond is a versatile functional handle, enabling a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This guide will delve into the specific attributes that make 4-Iodo-1-methyl-pyrrolidin-2-one a valuable tool for chemical innovation.
Physicochemical and Spectroscopic Properties
While specific experimental data for 4-Iodo-1-methyl-pyrrolidin-2-one is not extensively reported in publicly available literature, its properties can be reliably inferred from its constituent parts and analogous structures.
Physical Properties (Predicted)
The physical properties of 4-Iodo-1-methyl-pyrrolidin-2-one are anticipated to be influenced by both the polar lactam core and the heavy iodine substituent.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₅H₈INO | Based on the chemical structure. |
| Molecular Weight | 225.03 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other small, halogenated organic molecules. |
| Boiling Point | > 202 °C | Expected to be significantly higher than NMP (202 °C) due to the increased molecular weight and stronger intermolecular forces from the iodine atom.[3] |
| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water. | The polar lactam group will confer some polarity, while the iodo- and methyl- groups increase lipophilicity. |
Spectroscopic Characterization (Predicted)
The structural features of 4-Iodo-1-methyl-pyrrolidin-2-one would give rise to characteristic signals in various spectroscopic analyses.
2.2.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the N-methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl group and the iodine atom.
2.2.2. 13C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton. The carbon atom attached to the iodine (C4) is expected to have a chemical shift significantly upfield compared to a non-iodinated carbon due to the "heavy atom effect".
2.2.3. Mass Spectrometry
Mass spectrometry would show a distinct molecular ion peak (M+) at m/z 225. A characteristic isotopic pattern for iodine (100% 127I) would be observed. Fragmentation patterns would likely involve the loss of iodine and cleavage of the pyrrolidinone ring.
2.2.4. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the lactam, typically in the range of 1650-1700 cm⁻¹.
Synthesis and Reactivity
The synthesis of 4-Iodo-1-methyl-pyrrolidin-2-one can be envisioned through several synthetic routes, primarily involving the functionalization of a pre-existing pyrrolidinone ring.
Proposed Synthetic Pathways
A plausible and efficient route to 4-Iodo-1-methyl-pyrrolidin-2-one would start from the readily available 4-hydroxy-1-methyl-pyrrolidin-2-one.
Caption: Proposed synthesis of 4-Iodo-1-methyl-pyrrolidin-2-one.
Experimental Protocol: Synthesis of 4-Iodo-1-methyl-pyrrolidin-2-one via Finkelstein Reaction
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Activation of the Hydroxyl Group: To a solution of 4-hydroxy-1-methyl-pyrrolidin-2-one (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq).
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Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
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Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.
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Iodination (Finkelstein Reaction): Dissolve the crude tosylate in acetone and add sodium iodide (3.0 eq).
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Reflux the mixture until the reaction is complete (monitored by TLC).
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Cool the reaction to room temperature and remove the precipitated sodium tosylate by filtration.
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Concentrate the filtrate and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford 4-Iodo-1-methyl-pyrrolidin-2-one.
Chemical Reactivity and Synthetic Utility
The presence of the iodine atom at the 4-position makes 4-Iodo-1-methyl-pyrrolidin-2-one a versatile building block for a variety of chemical transformations.
3.2.1. Nucleophilic Substitution
The iodide is an excellent leaving group, allowing for facile nucleophilic substitution reactions to introduce a wide range of functional groups at the 4-position.
3.2.2. Cross-Coupling Reactions
The C-I bond is highly amenable to transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for the construction of complex molecules.
Caption: Reactivity of 4-Iodo-1-methyl-pyrrolidin-2-one.
These reactions enable the introduction of aryl, heteroaryl, alkynyl, and amino functionalities, making this compound a key intermediate in the synthesis of diverse chemical libraries for drug discovery and materials science.
Applications in Research and Development
The structural features of 4-Iodo-1-methyl-pyrrolidin-2-one position it as a valuable building block in several areas of research.
Medicinal Chemistry
The pyrrolidinone scaffold is a common motif in many biologically active compounds.[4] The ability to functionalize the 4-position of the ring allows for the exploration of structure-activity relationships (SAR) in drug design. For instance, the introduction of various substituents via cross-coupling reactions can modulate a compound's binding affinity, selectivity, and pharmacokinetic properties.[2]
Materials Science
The reactivity of the C-I bond can be exploited in the synthesis of novel polymers and functional materials. For example, it can serve as a monomer or an initiator in controlled polymerization reactions.
Safety and Handling
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General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Health Hazards: NMP is known to be a reproductive toxicant and can cause skin and eye irritation.[3] Organic iodides can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Always consult the most up-to-date safety information and institutional safety protocols before handling this compound.
Conclusion
4-Iodo-1-methyl-pyrrolidin-2-one represents a strategically important, yet under-explored, chemical entity. Its synthesis from readily available starting materials and the versatile reactivity of the carbon-iodine bond make it a highly attractive building block for the synthesis of a wide array of complex molecules. This guide has provided a comprehensive overview of its predicted properties, synthesis, and reactivity, highlighting its potential to accelerate innovation in drug discovery, materials science, and beyond. Further experimental investigation into the properties and applications of this compound is warranted and is expected to unveil new opportunities for chemical synthesis.
References
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Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link]
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Asif, M. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700–1718. Available at: [Link]
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Wikipedia. N-Methyl-2-pyrrolidone. Available at: [Link]
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Hosseinzadeh, Z. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available at: [Link]
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